3-Ethoxy-2,2-dimethylcyclobutanone
Overview
Description
3-Ethoxy-2,2-dimethylcyclobutanone is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-ethoxy-2,2-dimethylcyclobutanone . The InChI code is 1S/C8H14O2/c1-4-10-7-5-6(9)8(7,2)3/h7H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis
3-Ethoxy-2,2-dimethylcyclobutanone is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not available in the search results .Scientific Research Applications
Synthesis and Chemical Reactions
- Chemical Synthesis : 3-Ethoxy-2,2-dimethylcyclobutanone and similar compounds have been used in various chemical syntheses. For example, they have been utilized in reactions with ketenes and ethoxyalkynes to synthesize cyclobutanone derivatives, showcasing their utility in constructing complex chemical structures (McCarnery, Ward & Roberts, 1976).
- Cycloaddition Reactions : These compounds have been involved in formal [4+2] cycloaddition reactions. Such reactions include those with silyl enol ethers, producing cyclohexanone derivatives, which are important in various chemical syntheses (Matsuo, Negishi & Ishibashi, 2009).
Photochemical Studies
- Photochemical Synthesis : This compound has been used in photochemical studies, such as the synthesis of novel dideoxynucleosides, indicating its potential in photochemically-driven synthetic processes (Lee-Ruff & Margau, 2001).
- Photolytic Studies : Studies have exploredthe photolytic behavior of related cyclic unsaturated ketones, which may provide insights into the photochemical properties and potential applications of 3-Ethoxy-2,2-dimethylcyclobutanone in fields like material science or pharmaceuticals (Johns & Kriegler, 1970).
Advanced Organic Synthesis
- Lewis Acid-Catalyzed Cycloaddition : The compound has been used in Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition with aldehydes and ketones, highlighting its role in the synthesis of complex organic molecules (Matsuo, Sasaki, Tanaka & Ishibashi, 2008).
- Ring Enlargement and Synthesis of Silacyclobutanes : The use of 3-ethoxy-2,2-dimethylcyclobutanone in the synthesis and ring enlargement of 1-silacyclobutanes demonstrates its versatility in synthetic organic chemistry (Maas & Bender, 2000).
Applications in Material Science and Pharmaceuticals
- Synthesis of Phenols and Butyrolactones : This compound has been used in the synthesis of multisubstituted phenols and α-methylene-γ-butyrolactones, which are important in pharmaceuticals and material science (Kuzuguchi, Yabuuchi, Yoshimura & Matsuo, 2017).
Crystallographic and Structural Studies
- Crystal Structure Analysis : The crystal structure of derivatives of 3-ethoxy-2,2-dimethylcyclobutanone has been analyzed, providing valuable information for the design of new compounds and materials (Yin, Yu, Zhang, Hu & Song, 2012).
Safety And Hazards
The safety information available indicates that 3-Ethoxy-2,2-dimethylcyclobutanone is potentially hazardous. The compound has been assigned the GHS02 and GHS07 pictograms, and the signal word “Warning” is used to indicate potential hazards . Hazard statements include H226, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
3-ethoxy-2,2-dimethylcyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-10-7-5-6(9)8(7,2)3/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOSXKKCMZZXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648225 | |
Record name | 3-Ethoxy-2,2-dimethylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,2-dimethylcyclobutanone | |
CAS RN |
2292-84-4 | |
Record name | 3-Ethoxy-2,2-dimethylcyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2292-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2,2-dimethylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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